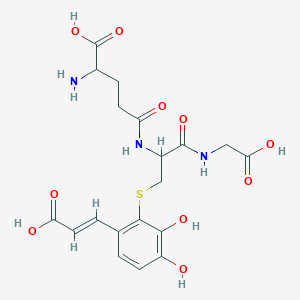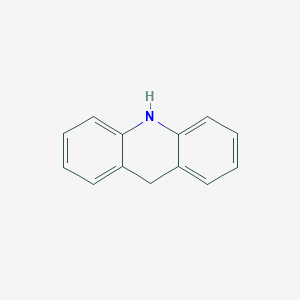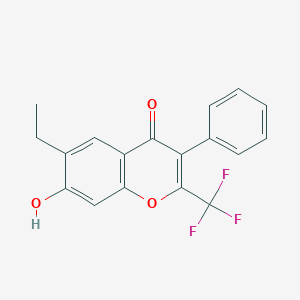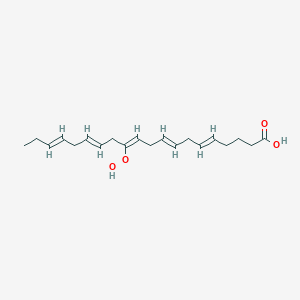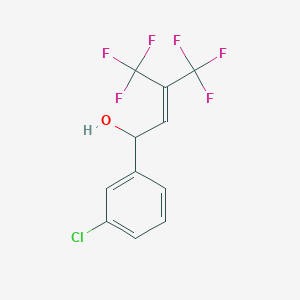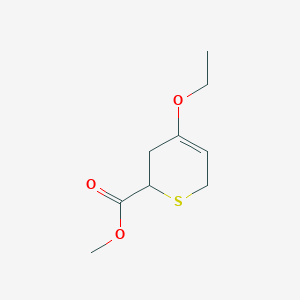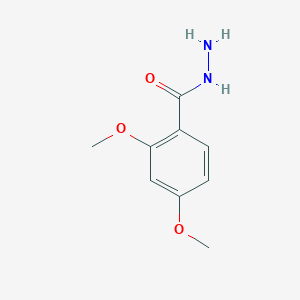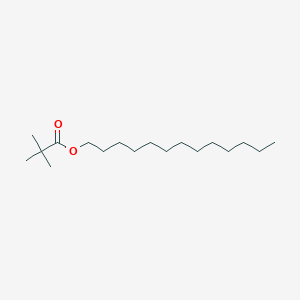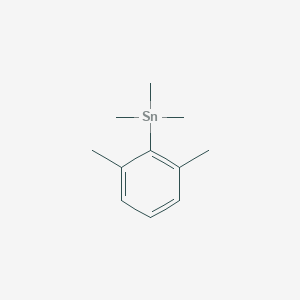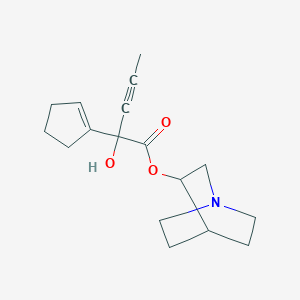
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate, commonly known as QNB, is a potent anticholinergic agent that has been widely used in scientific research. QNB is a synthetic compound that belongs to the class of tropane alkaloids. It is a competitive antagonist of acetylcholine at muscarinic receptors, which are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion.
作用機序
QNB acts as a competitive antagonist of acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion. By blocking muscarinic receptors, QNB inhibits the effects of acetylcholine and disrupts normal physiological processes.
生化学的および生理学的効果
QNB has several biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased glandular secretion, and inhibition of neurotransmission. It also has antispasmodic and antidiarrheal effects, which are useful in the treatment of gastrointestinal disorders. QNB has been shown to increase heart rate and blood pressure, which are mediated by the sympathetic nervous system.
実験室実験の利点と制限
QNB has several advantages as a pharmacological tool in scientific research. It is a highly potent and selective antagonist of muscarinic receptors, which makes it useful for studying the function of these receptors. It has a long duration of action, which allows for sustained inhibition of muscarinic receptors. However, QNB also has some limitations. It is highly toxic and can cause severe adverse effects at high doses. It is also difficult to administer in vivo, which limits its use in animal studies.
将来の方向性
The use of QNB in scientific research is likely to continue in the future. One area of research that is of particular interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. QNB has been used in studies related to these disorders, and further research may provide insights into the underlying mechanisms and potential therapeutic targets. Additionally, the development of new compounds that target muscarinic receptors may lead to the discovery of more effective treatments for these disorders.
合成法
QNB can be synthesized through a multistep process starting from tropinone, which is a naturally occurring alkaloid. The synthesis involves several chemical reactions, including reduction, alkylation, and esterification. The final product is obtained as a white crystalline powder, which is highly soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
QNB has been extensively used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used as a pharmacological tool to block muscarinic receptors and investigate their function. QNB has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.
特性
CAS番号 |
102571-08-4 |
|---|---|
製品名 |
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate |
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H23NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h5,13,15,20H,3-4,6-8,10-12H2,1H3 |
InChIキー |
KJMFZERFLLUDPD-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
正規SMILES |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
同義語 |
1-Cyclopenteneglycolic acid, alpha-(1-propynyl)-, 3-quinuclidinyl este r |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

